
3-Chloro-5-(3-formylphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5-(3-formylphenyl)phenol, 95% (hereafter referred to as CFP95) is an organic compound with a wide range of applications in scientific research and industrial processes. CFP95 is a colorless to pale yellow crystalline solid with a molecular weight of 253.54 g/mol and a melting point of 118-120°C. It has a characteristic odor and is soluble in most organic solvents, including ethanol, acetone, and ethyl acetate. It is commercially available in the form of a 95% pure solid or as a solution.
Scientific Research Applications
CFP95 has a wide range of applications in scientific research. It is used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of polymers, dyes, and other materials. In addition, CFP95 has been used in the synthesis of various types of drugs, including antifungal agents, antibiotics, and anti-inflammatory agents.
Mechanism of Action
CFP95 is believed to exert its biological effects by acting as an inhibitor of certain enzymes. It has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins, and the enzyme 5-lipoxygenase (5-LOX), which is involved in the synthesis of leukotrienes. Inhibition of these enzymes can lead to a decrease in inflammation and pain.
Biochemical and Physiological Effects
CFP95 has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of proinflammatory mediators, such as prostaglandins and leukotrienes, and to reduce inflammation and pain. In addition, it has been shown to have anti-cancer effects, as well as anti-bacterial and anti-viral properties.
Advantages and Limitations for Lab Experiments
CFP95 is a relatively safe and easy to use compound for laboratory experiments. It is commercially available in a 95% pure solid or as a solution, and is relatively stable when stored in a cool and dry place. The main limitation of CFP95 is its relatively low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are a number of potential future directions for research involving CFP95. These include further exploration of its potential anti-cancer effects, its effects on other enzymes, and its potential use in drug delivery systems. Other potential future directions include its use in the synthesis of other compounds, such as polymers and dyes, as well as its use in the synthesis of new drugs.
Synthesis Methods
CFP95 is synthesized via a reaction between 3-chloro-4-hydroxybenzaldehyde and 3-formylphenol. The reaction is typically carried out in a solvent such as ethanol, methanol, or acetone at a temperature of 80-90°C for a period of 1-2 hours. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. After the reaction is complete, the product is then isolated and purified by recrystallization.
properties
IUPAC Name |
3-(3-chloro-5-hydroxyphenyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO2/c14-12-5-11(6-13(16)7-12)10-3-1-2-9(4-10)8-15/h1-8,16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRBJFDHRUJLVGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=CC(=C2)Cl)O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10679524 |
Source


|
| Record name | 3'-Chloro-5'-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chloro-5-hydroxyphenyl)benzaldehyde | |
CAS RN |
1261960-78-4 |
Source


|
| Record name | 3'-Chloro-5'-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




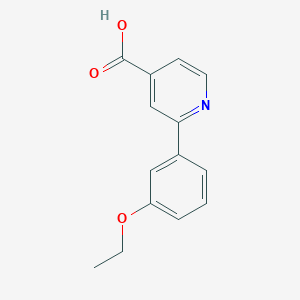


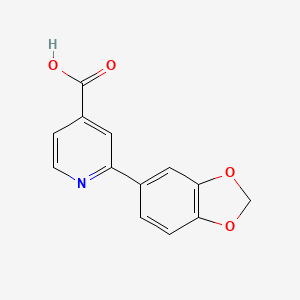


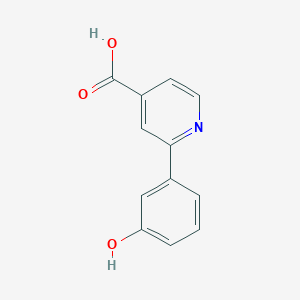
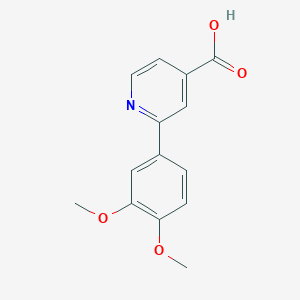
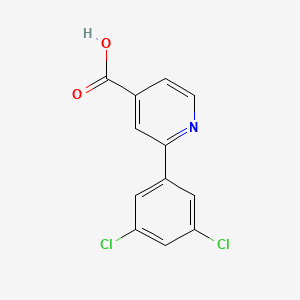
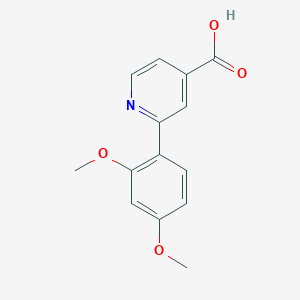
![2-[Benzo(b)thiophen-2-yl]isonicotinic acid, 95%](/img/structure/B6361586.png)